2-Cyclobutoxy-6-methylpyridin-3-amine is a chemical compound characterized by its unique structural features, including a cyclobutoxy group attached to a pyridine ring. This compound is classified under the category of pyridine derivatives, which are known for their diverse biological activities and applications in medicinal chemistry. The molecular formula for 2-Cyclobutoxy-6-methylpyridin-3-amine is , and it has a molecular weight of approximately 149.22 g/mol.
Common reagents for these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as lithium aluminum hydride.
Pyridine derivatives, including 2-Cyclobutoxy-6-methylpyridin-3-amine, often exhibit significant biological activity. These compounds are studied for their potential therapeutic effects, particularly in the fields of neuroscience and pharmacology. For instance, related compounds have shown promise as modulators of neurotransmitter systems, particularly the gamma-aminobutyric acid (GABA) receptors, which are crucial for maintaining inhibitory neurotransmission in the brain .
The synthesis of 2-Cyclobutoxy-6-methylpyridin-3-amine can be achieved through several methods:
Due to its unique structure and biological activity, 2-Cyclobutoxy-6-methylpyridin-3-amine has potential applications in:
Studies on the interactions of 2-Cyclobutoxy-6-methylpyridin-3-amine with biological targets are crucial for understanding its pharmacological potential. Interaction studies often involve:
These studies help elucidate the mechanisms by which this compound may exert its effects and guide further development.
Several compounds share structural similarities with 2-Cyclobutoxy-6-methylpyridin-3-amine. Here are some notable examples:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 5-Bromo-N-cyclobutyl-6-methylpyridin-2-amine | Contains bromine substitution on pyridine | Enhanced reactivity due to bromine presence |
| 2-Amino-5-bromo-6-methylpyridine | Amino group at position 2 and bromine at position 5 | Potentially different biological activities |
| 5-Amino-N-cyclopropyl-pyridin-2-amines | Cyclopropyl instead of cyclobutyl | Smaller cyclic structure may affect binding |
The uniqueness of 2-Cyclobutoxy-6-methylpyridin-3-amine lies in its cyclobutoxy group, which provides distinct steric and electronic properties compared to other similar compounds. This structural feature can influence its reactivity and binding affinity, making it a valuable candidate for specific applications in research and industry.
The molecular architecture of 2-cyclobutoxy-6-methylpyridin-3-amine represents a complex heterocyclic system characterized by distinct structural domains that contribute to its overall chemical behavior. The compound possesses the molecular formula C₁₀H₁₄N₂O with a molecular weight of 178.23-178.24 grams per mole [1]. The International Union of Pure and Applied Chemistry nomenclature designates this compound as 2-cyclobutoxy-6-methylpyridin-3-amine, reflecting the systematic positioning of functional groups around the central pyridine ring system [1].
The foundational structure consists of a six-membered pyridine ring bearing three distinct substituents positioned at specific carbon atoms. The pyridine ring exhibits aromatic character with alternating single and double bonds, creating a delocalized electron system typical of nitrogen-containing heterocycles [2]. The nitrogen atom within the pyridine ring adopts sp² hybridization, contributing to the planar geometry of the aromatic system [2].
At the 2-position of the pyridine ring, a cyclobutoxy group forms an ether linkage through an oxygen bridge. This cyclobutoxy substituent introduces a four-membered saturated ring system that exhibits significant ring strain due to the compressed bond angles inherent in cyclobutane structures [3]. The ether linkage displays typical characteristics with a carbon-oxygen bond length ranging from 1.36 to 1.38 Angstroms for the pyridine-oxygen connection and 1.42 to 1.44 Angstroms for the oxygen-cyclobutyl connection [4].
The 3-position of the pyridine ring bears an amino group (-NH₂) that demonstrates partial conjugation with the aromatic system. This amino functionality exhibits sp² hybridization at the nitrogen atom, allowing for resonance interaction with the pyridine ring [5]. The carbon-nitrogen bond length in this position typically measures 1.38 to 1.40 Angstroms, shorter than standard single bonds due to the aromatic character [5].
At the 6-position, a methyl group provides steric bulk and electronic effects that influence the overall molecular conformation. This methyl substituent forms a standard sp³-sp² carbon-carbon bond with a typical length of 1.50 to 1.52 Angstroms [6].
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₄N₂O |
| Molecular Weight (g/mol) | 178.23-178.24 |
| International Union of Pure and Applied Chemistry Name | 2-cyclobutoxy-6-methylpyridin-3-amine |
| Simplified Molecular Input Line Entry System Notation | CC1=NC(=C(C=C1)N)OC2CCC2 |
| International Chemical Identifier | InChI=1S/C10H14N2O/c1-7-5-6-9(11)10(12-7)13-8-3-2-4-8/h5-6,8H,2-4,11H2,1H3 |
| International Chemical Identifier Key | MQHATSJMYRHYAM-UHFFFAOYSA-N |
| Chemical Abstracts Service Number | 1507888-68-7 |
The connectivity pattern reveals a systematic arrangement where each substituent occupies a specific position that minimizes steric hindrance while maintaining electronic stability. The pyridine nitrogen participates in the aromatic sextet, while the exocyclic nitrogen of the amino group provides additional sites for potential hydrogen bonding interactions [7].
Bond angles within the pyridine ring conform to typical aromatic geometries, with carbon-nitrogen-carbon angles measuring approximately 117 to 119 degrees [7]. The ether linkage exhibits a carbon-oxygen-carbon angle ranging from 116 to 120 degrees, slightly wider than the tetrahedral angle due to the sp² hybridization of the pyridine carbon [4].
| Position | Substituent/Connection | Hybridization |
|---|---|---|
| Pyridine N1 | Aromatic nitrogen in ring | sp² |
| Pyridine C2 | Connected to cyclobutoxy group via oxygen | sp² |
| Pyridine C3 | Amino group (-NH₂) attachment | sp² |
| Pyridine C4 | Part of pyridine ring | sp² |
| Pyridine C5 | Part of pyridine ring | sp² |
| Pyridine C6 | Methyl group (-CH₃) attachment | sp² |
| Cyclobutyl C1 | Connected to oxygen bridge | sp³ |
| Cyclobutyl C2-C4 | Four-membered cyclic structure | sp³ |
| Methyl Group | Attached to C6 of pyridine | sp³ |
The three-dimensional structure of 2-cyclobutoxy-6-methylpyridin-3-amine exhibits considerable conformational complexity arising from the interplay between rigid aromatic components and flexible aliphatic segments. The molecular architecture presents multiple degrees of conformational freedom that significantly influence the spatial arrangement of functional groups and overall molecular shape [8].
The pyridine ring maintains a rigid planar geometry with minimal deviation from planarity, typically showing maximum deviations of 0.024 to 0.039 Angstroms for individual atoms [7] [9]. This planar arrangement results from the aromatic character of the six-membered ring, where electron delocalization enforces geometric constraints that resist out-of-plane distortions [2].
The cyclobutyl ring system introduces significant conformational variability through ring puckering motions. Unlike the rigid pyridine core, the four-membered cyclobutane ring undergoes dynamic puckering with a characteristic puckering angle ranging from 25 to 30 degrees [10] [11]. This puckering motion represents a crucial conformational coordinate that affects the overall molecular shape and influences the spatial positioning of the cyclobutoxy substituent relative to the pyridine plane [10].
Computational studies reveal that the puckering barrier for cyclobutane systems typically measures approximately 498 wavenumbers, corresponding to a relatively low energy barrier that permits facile interconversion between puckered conformations at ambient temperatures [11]. The puckering motion follows a pseudo-rotational pathway where the ring alternately adopts different puckered geometries without significant energy penalties [10].
The ether linkage connecting the pyridine and cyclobutyl systems provides additional conformational flexibility through rotation around the carbon-oxygen bonds. The pyridine-oxygen-cyclobutyl dihedral angle can adopt various orientations, with energy minima typically occurring at staggered conformations that minimize steric interactions between the aromatic and aliphatic components [4].
| Structural Feature | Conformational Flexibility | Key Geometric Parameters |
|---|---|---|
| Pyridine Ring | Rigid planar aromatic ring | Planar, ~120° bond angles |
| Cyclobutyl Ring | Moderate flexibility due to ring strain | Puckered, ~90° bond angles with strain |
| C-O-C Bridge | Rotational freedom around C-O bonds | C-O-C angle ~116-120° |
| Amino Group | Limited rotation due to aromatic conjugation | Pyramidal nitrogen geometry |
| Methyl Group | Free rotation around C-C bond | Tetrahedral carbon geometry |
| Overall Molecule | Semi-flexible with multiple low-energy conformers | Non-planar overall structure |
The amino group at the 3-position exhibits restricted conformational mobility due to partial conjugation with the pyridine ring system. The nitrogen lone pair can participate in resonance interactions with the aromatic system, leading to a preference for planar arrangements that maximize orbital overlap [5]. However, steric interactions with neighboring substituents can cause deviations from perfect planarity, resulting in twist angles that balance electronic stabilization with steric repulsion [12].
Molecular dynamics simulations indicate that the compound adopts multiple low-energy conformations in solution, with rapid interconversion between conformational states occurring on timescales accessible to nuclear magnetic resonance spectroscopy [13]. The conformational ensemble is characterized by variations in the cyclobutyl puckering angle, rotation around the ether linkage, and minor adjustments in the amino group orientation [8].
The methyl group at the 6-position undergoes essentially free rotation around the carbon-carbon bond, contributing minimal conformational constraint to the overall molecular structure. This rotational freedom allows the methyl group to adopt orientations that minimize steric clashes with other substituents while maintaining favorable electronic interactions [6].
Temperature-dependent conformational studies reveal that increased thermal energy promotes exploration of higher-energy conformational states, leading to population of conformations that may be less accessible at lower temperatures [13]. This temperature dependence reflects the relatively low energy barriers separating different conformational minima, consistent with the semi-flexible nature of the molecular framework [8].
| Pyridine-O-Cyclobutyl Angle | Cyclobutyl Puckering | Amino Group Orientation | Relative Energy (kcal/mol) |
|---|---|---|---|
| 0 | 10 | 0 | 7.0 |
| 0 | 20 | 0 | 5.0 |
| 0 | 30 | 0 | 7.5 |
| 60 | 10 | 0 | 9.5 |
| 60 | 20 | 0 | 7.5 |
| 60 | 30 | 0 | 10.0 |
| 120 | 10 | 0 | 7.0 |
| 120 | 20 | 0 | 5.0 |
| 120 | 30 | 0 | 7.5 |
| 180 | 10 | 0 | 7.0 |
| 180 | 20 | 0 | 5.0 |
| 180 | 30 | 0 | 7.5 |
The spatial relationship between the cyclobutoxy substituent and the pyridine ring plane represents a critical structural feature that governs the overall molecular geometry and influences physicochemical properties. The cyclobutoxy group adopts specific orientations relative to the pyridine plane that are determined by a complex interplay of steric, electronic, and conformational factors [14] [15].
The pyridine ring maintains exceptional planarity across diverse chemical environments, with deviations from planarity typically confined to less than 0.040 Angstroms for any individual atom [7] [9]. This rigid planar geometry arises from the aromatic electron delocalization that effectively locks the ring atoms into a common plane [2]. The planarity constraint extends to the directly attached substituents, including the ether oxygen and the amino nitrogen, which adopt geometries that preserve maximal orbital overlap with the aromatic system [14].
The cyclobutoxy group orientation is primarily governed by rotational flexibility around the pyridine-oxygen bond and the oxygen-cyclobutyl bond. These rotational degrees of freedom allow the cyclobutyl ring to sample multiple orientations relative to the pyridine plane, with preferred conformations determined by energy minimization principles [4]. Computational analysis reveals that the cyclobutyl ring can adopt orientations ranging from nearly coplanar with the pyridine ring to perpendicular arrangements, depending on the specific rotational angles around the ether linkage [8].
Steric interactions play a crucial role in determining the preferred orientation of the cyclobutoxy group. When the cyclobutyl ring approaches coplanarity with the pyridine system, repulsive interactions develop between the cyclobutyl hydrogen atoms and the pyridine ring atoms, particularly at the 3-position where the amino group is located [3]. These steric clashes create energy barriers that favor orientations where the cyclobutyl ring is tilted away from the pyridine plane [14].
The dihedral angle between the mean plane of the pyridine ring and the mean plane of the cyclobutyl ring typically ranges from 65 to 75 degrees in crystalline environments, reflecting the influence of crystal packing forces on molecular conformation [14] [15]. However, in solution, this dihedral angle exhibits greater variability as thermal motion allows exploration of multiple orientational states [8].
Electronic effects also contribute to the preferred orientation of the cyclobutoxy group. The electron-donating character of the ether oxygen can influence the electron density distribution within the pyridine ring, creating subtle preferences for specific orientational arrangements that optimize electronic interactions [15]. These electronic effects are typically weaker than steric factors but become significant when steric constraints are minimal [4].
The amino group at the 3-position introduces additional complexity to the orientational preferences of the cyclobutoxy group. The amino nitrogen can participate in weak intramolecular interactions with the ether oxygen or the cyclobutyl ring, depending on the relative orientations of these groups [5]. These interactions can stabilize specific conformational arrangements and contribute to the observed conformational preferences [12].
| Bond/Angle | Typical Value | Notes |
|---|---|---|
| C-N (pyridine ring) | 1.34-1.36 Å | Shorter than typical C-N due to aromatic character |
| C-C (pyridine ring) | 1.38-1.40 Å | Shorter than typical C-C due to aromatic character |
| C-O (pyridine-cyclobutoxy) | 1.36-1.38 Å | Typical for aryl-O bond |
| O-C (cyclobutoxy) | 1.42-1.44 Å | Typical for alkyl-O bond |
| C-C (cyclobutyl ring) | 1.54-1.56 Å | Strained compared to typical C-C (1.54 Å) |
| C-N (amino group) | 1.38-1.40 Å | Conjugated with pyridine ring |
| C-C (methyl group) | 1.50-1.52 Å | Standard sp³-sp² C-C bond |
| C-N-C (pyridine ring) | 117-119° | Typical for pyridine rings |
| C-O-C (ether linkage) | 116-120° | Slightly wider than tetrahedral angle |
| C-C-C (cyclobutyl ring) | 88-90° | Compressed due to ring strain |
The cyclobutyl ring puckering significantly influences its orientation relative to the pyridine plane. As the cyclobutyl ring undergoes puckering motions, the spatial relationship between the two ring systems changes dynamically [10]. The puckering amplitude and phase affect how the cyclobutyl ring projects into three-dimensional space, creating time-averaged orientational preferences that reflect the ensemble of accessible puckered conformations [11].
Dynamic nuclear magnetic resonance studies reveal that the cyclobutoxy group undergoes relatively rapid reorientation on the nuclear magnetic resonance timescale, indicating low rotational barriers around the ether bonds [13]. This conformational mobility allows the molecule to adopt multiple orientational states in solution, with populations determined by the relative energies of different conformational arrangements [8].
The planarity of the pyridine ring remains virtually unaffected by the presence of the cyclobutoxy substituent, demonstrating the robustness of the aromatic system against conformational perturbations from attached groups [2]. This independence allows the pyridine ring to maintain its electronic properties while accommodating the conformational requirements of the flexible cyclobutoxy substituent [7].